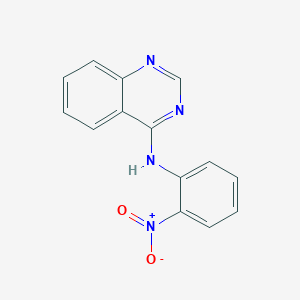

N-(2-nitrophenyl)quinazolin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

88404-42-6 |

|---|---|

Molecular Formula |

C14H10N4O2 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

N-(2-nitrophenyl)quinazolin-4-amine |

InChI |

InChI=1S/C14H10N4O2/c19-18(20)13-8-4-3-7-12(13)17-14-10-5-1-2-6-11(10)15-9-16-14/h1-9H,(H,15,16,17) |

InChI Key |

JUTKPCQZYLEVNQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Nitrophenyl Quinazolin 4 Amine and Its Analogs

Classical Synthetic Approaches to 4-Aminoquinazolines

The traditional routes to N-(2-nitrophenyl)quinazolin-4-amine and related 4-aminoquinazolines primarily rely on two well-documented and robust chemical transformations: nucleophilic aromatic substitution and cyclocondensation reactions.

Nucleophilic Substitution Reactions (SNAr) on Halogenated Quinazolines

The most direct and widely employed method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. mdpi.combohrium.com This approach typically involves the reaction of a 4-haloquinazoline, most commonly 4-chloroquinazoline, with 2-nitroaniline. The electron-withdrawing nature of the nitrogen atoms within the quinazoline (B50416) ring system activates the C4 position, making it susceptible to nucleophilic attack by the amine. mdpi.comresearchgate.net The reaction is generally conducted at elevated temperatures in a suitable solvent, such as ethanol (B145695) or isopropanol, and in the presence of a base to neutralize the hydrogen halide byproduct. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 4-Chloroquinazoline | 2-Nitroaniline | Ethanol | Reflux | This compound |

| 2,4-Dichloroquinazoline | Amines | Various | Varies | 2-chloro-4-aminoquinazolines |

Cyclocondensation Reactions from Anthranilic Acid Derivatives

An alternative classical strategy involves building the quinazoline ring system from acyclic precursors through cyclocondensation. This method typically starts with anthranilic acid or its derivatives, such as 2-aminobenzonitriles. While versatile for forming the core quinazoline structure, these methods may require subsequent steps to introduce the desired N-(2-nitrophenyl) group, often culminating in an SNAr reaction as previously described. For instance, 2-aminobenzonitriles can react with various reagents under Lewis acid mediation to form the 4-aminoquinazoline skeleton. bohrium.com

Modern Synthetic Strategies and Green Chemistry Principles

Contemporary synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. In the context of quinazoline synthesis, this has led to the adoption of techniques like microwave-assisted synthesis and heterogeneous catalysis.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has proven to be a highly effective technique for accelerating the synthesis of quinazoline derivatives, often leading to significantly reduced reaction times, improved yields, and higher product purity. nih.govnih.gov The application of microwave irradiation to the SNAr reaction between 4-chloroquinazolines and anilines, including electron-poor amines, has been particularly successful, overcoming the limitations of conventional heating methods which often result in long reaction times and lower yields. nih.gov This rapid and efficient heating makes microwave-assisted synthesis a valuable green chemistry tool. rsc.orgsci-hub.catnih.gov

| Reactants | Conditions | Reaction Time | Yield |

| 4-Chloroquinazolines and Anilines | Microwave, THF/H₂O | Rapid | Good |

| Substituted methyl anthranilate and iso(thio)cyanates | Microwave, DMSO/H₂O | Minutes | Good |

| N'-(substituted-2-cyanophenyl)-N,N-dimethylformamidines and amines | Microwave, CH₃CN/HOAc, 160°C | 10 min | High |

Catalytic Methods (e.g., Supported Copper Oxide Nanoparticles)

The use of heterogeneous catalysts, such as supported copper oxide (CuO) nanoparticles, represents a significant advancement in the green synthesis of quinazolines. nih.gov These catalysts offer numerous advantages, including high efficiency, ease of separation from the reaction mixture, and recyclability. nih.govmdpi.com CuO nanoparticles have been successfully employed to catalyze the aerobic oxidative coupling of aromatic alcohols and amidines to produce quinazoline derivatives in good to excellent yields without the need for a base or an organic oxidant. nih.gov While not a direct route to this compound, this methodology showcases the potential of nanoparticle catalysis in constructing the fundamental quinazoline framework. researchgate.netresearchgate.netdergipark.org.tr

Strategies for Derivatization and Scaffold Diversification of this compound Analogs

The this compound structure serves as a versatile template for generating extensive libraries of analogs with a wide spectrum of biological activities. Diversification is typically achieved by modifying the quinazoline core or the pendant nitrophenyl ring.

A key transformation is the reduction of the nitro group on the phenyl ring to an amine using reagents like tin(II) chloride. nih.gov This resulting amino group is a versatile handle for further functionalization through acylation, alkylation, or other transformations, allowing for the exploration of structure-activity relationships. Additionally, substitutions can be introduced at various positions on the quinazoline ring, often by starting with appropriately substituted anthranilic acid derivatives, to further probe the chemical space. mdpi.com

| Starting Material | Reagent/Condition | Modification | Resulting Analog Class |

| 2-Nitrobenzamide | SnCl₂, conc. HCl | Reduction of nitro group | 2-Amino arylamide |

| 2-Amino arylamide | 3,4-Disubstituted benzaldehyde, I₂ | Oxidative condensation | Aryl pyrimidinone derivatives |

| 2-Chloro-N-(2-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl)acetamide | Dimethylamine, Ethanolic solution, 100°C | Nucleophilic substitution | 2-(Dimethylamino)-N-(2-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl)acetamide |

Spectroscopic and Crystallographic Characterization of N 2 Nitrophenyl Quinazolin 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR)

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the context of N-(2-nitrophenyl)quinazolin-4-amine derivatives, ¹H-NMR spectra reveal characteristic signals for the aromatic protons on both the quinazoline (B50416) and nitrophenyl rings, as well as the amine (NH) proton.

For instance, in a related compound, 2-phenylquinazolin-4(3H)-one, the NH proton appears as a broad singlet at approximately 12.47 ppm in DMSO-d6. rsc.org The aromatic protons typically resonate in the region of 7.0 to 8.5 ppm. The specific chemical shifts and coupling patterns are influenced by the substituents on the aromatic rings. For example, in 2-(4-fluorophenyl)quinazolin-4(3H)-one, the protons on the fluorophenyl ring appear as a multiplet between 8.23-8.31 ppm and a triplet at 7.40 ppm. rsc.org

Table 1: Selected ¹H-NMR Data for Quinazoline Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2-(p-tolyl)quinazolin-4(3H)-one rsc.org | DMSO-d6 | 12.47 | br s | NH |

| 8.15 | dd | Aromatic H | ||

| 8.11 | d | Aromatic H | ||

| 7.83 | t | Aromatic H | ||

| 7.73 | d | Aromatic H | ||

| 7.51 | t | Aromatic H | ||

| 7.36 | d | Aromatic H | ||

| 2.40 | s | CH₃ | ||

| 2-(4-methoxyphenyl)quinazolin-4(3H)-one rsc.org | DMSO-d6 | 12.42 | br s | NH |

| 8.20 | d | Aromatic H | ||

| 8.14 | d | Aromatic H | ||

| 7.82 | t | Aromatic H | ||

| 7.71 | d | Aromatic H | ||

| 7.49 | t | Aromatic H | ||

| 7.10 | d | Aromatic H | ||

| 3.86 | s | OCH₃ |

Data presented is for structurally related compounds to illustrate typical chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C-NMR are spread over a much wider range than in ¹H-NMR, which often allows for the resolution of all carbon signals. oregonstate.edu

In quinazolin-4(3H)-one derivatives, the carbonyl carbon (C=O) of the quinazoline ring typically appears downfield, around 163 ppm. rsc.org The aromatic carbons resonate in the range of approximately 120-150 ppm. rsc.org The specific positions of these signals are sensitive to the electronic effects of substituents. For example, the carbons attached to the nitro group in nitrophenyl derivatives are shifted to different extents. chemicalbook.com

Table 2: Selected ¹³C-NMR Data for Quinazoline Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| 2-(2-(trifluoromethyl)phenyl)quinazolin-4(3H)-one rsc.org | CDCl₃ | 163.2 | C=O |

| 151.6, 148.7 | Aromatic C | ||

| 135.0, 132.8, 132.1, 130.58, 130.56 | Aromatic C | ||

| 128.8 (q, JC-F = 31.5 Hz) | Aromatic C-F | ||

| 127.9, 127.3 | Aromatic C | ||

| 127.0 (q, JC-F = 4.8 Hz) | Aromatic C | ||

| 126.3 | Aromatic C | ||

| 123.6 (q, JC-F = 272.1 Hz) | CF₃ | ||

| 120.7 | Aromatic C |

Data presented is for a structurally related compound to illustrate typical chemical shifts and coupling.

Advanced NMR Techniques (e.g., ¹H-¹³C and ¹H-¹⁵N Correlation Spectroscopy: HMQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in complex molecules, advanced 2D NMR techniques are employed. magritek.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). magritek.comcolumbia.edunih.gov This is particularly useful for distinguishing between CH, CH₂, and CH₃ groups. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (and sometimes more in conjugated systems). magritek.comcolumbia.edu This technique is invaluable for piecing together the molecular structure by identifying connections between different fragments of the molecule. For example, it can confirm the connectivity between the nitrophenyl and quinazoline rings through the amine linkage.

¹H-¹⁵N Correlation Spectroscopy: Given the presence of multiple nitrogen atoms in this compound, ¹H-¹⁵N HMBC can be a powerful tool. researchgate.netmagritek.com This experiment detects long-range couplings between protons and nitrogen atoms, helping to assign the nitrogen signals and confirm the structure. nih.govresearchgate.net Even at natural abundance, these experiments can provide crucial connectivity information. magritek.com

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. nih.gov

For this compound derivatives, key IR absorption bands include:

N-H stretching: A characteristic band for the amine group, typically appearing in the region of 3200-3500 cm⁻¹. nih.gov

C=O stretching: In related quinazolin-4(3H)-ones, the carbonyl group of the quinazoline ring shows a strong absorption band around 1680-1710 cm⁻¹. rsc.orgnih.gov

N-O stretching: The nitro group (NO₂) exhibits two strong stretching vibrations, an asymmetric stretch usually in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.

C=N and C=C stretching: The aromatic rings and the quinazoline core give rise to several bands in the 1400-1650 cm⁻¹ region. nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. rsc.org

X-ray Crystallography for Solid-State Structure Determination

While NMR provides detailed structural information in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For a derivative, N-(2,5-dimethoxyphenyl)-6-nitroquinazolin-4-amine, X-ray analysis showed that the quinazoline ring is nearly planar. nih.gov The crystal structure is stabilized by intramolecular hydrogen bonds and intermolecular interactions, such as C-H···O bonds and π-π stacking. nih.gov The dihedral angle between the quinazoline and phenyl rings is a key conformational parameter. In the case of N-(4-methoxy-2-nitrophenyl)acetamide, the molecule is significantly non-planar, with the nitro and acetamido groups twisted relative to the phenyl ring. nih.gov Such detailed structural information is crucial for understanding the molecule's physical properties and how it might interact with other molecules.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This data allows for the determination of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. While a crystal structure for the specific compound this compound is not publicly available, analysis of closely related structures, such as N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine, provides significant insights into the likely structural features. researchgate.net

In a related derivative, N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine, the molecule is composed of a phenyl ring and a nearly planar quinazoline ring system linked by an amino bridge. researchgate.net The planarity of the quinazoline core is a common feature in such heterocyclic systems. The molecular conformation is stabilized by intramolecular hydrogen bonds, for instance, a C-H···N interaction. researchgate.net In the crystal lattice, molecules of this derivative form chains through intermolecular C-H···O interactions. researchgate.net Furthermore, the crystal structure is reinforced by significant π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net

The crystallographic data for a related quinazolinone-nitrate complex reveals that the quinazoline moiety can be protonated at both nitrogen atoms. nih.gov The crystal packing in this instance is characterized by the formation of two-dimensional infinite layers held together by hydrogen bonds. nih.gov

For other quinazoline derivatives, such as those that are 2,3-disubstituted, X-ray analysis has been used to determine the conformation of various substituents and their spatial relationship to the quinazoline core. nih.gov For example, in one study, the conformation of an indolylethyl substituent at the 2-position and a methoxyphenyl group at the 3-position of a 4(3H)-quinazolinone was determined, revealing both extended and folded conformations in the solid state for different analogues. nih.gov

Below are tables summarizing key crystallographic data for representative quinazoline derivatives, which can be used to anticipate the structural parameters of this compound.

Table 1: Selected Crystallographic Data for Quinazoline Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|

| N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine | - | - | - | - | - | - |

| 4-hydroxyquinazoline-nitrate complex | Monoclinic | P2₁/c | - | - | - | - |

| 2-methylquinazolin-4(3H)-one hydrochloride | Orthorhombic | Pnma | - | - | - | - |

Specific lattice parameters for N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine and the 4-hydroxyquinazoline-nitrate complex were not provided in the search results.

Table 2: Selected Bond Lengths and Angles for a Quinazoline Derivative

| Feature | Bond | Length (Å) / Angle (°) |

|---|---|---|

| Bond Length | N-C (quinazoline) | - |

| Bond Length | C-N (amino bridge) | - |

| Bond Angle | C-N-C (amino bridge) | - |

Detailed bond lengths and angles for a specific, closely related derivative were not available in the provided search results to populate this table.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in relation to its neighbors, providing a graphical representation of close contacts. The analysis generates a three-dimensional surface colored according to the normalized contact distance (dnorm), where red spots indicate shorter contacts (strong interactions like hydrogen bonds), white areas represent van der Waals contacts, and blue regions show longer contacts. nih.govnih.gov

For a compound containing a nitrophenyl group, such as N-(2-nitrophenyl)maleimide, Hirshfeld surface analysis reveals that the most significant contributions to the crystal packing arise from H···O/O···H, H···C/C···H, and H···H interactions. nih.gov The red regions on the dnorm map for this molecule highlight strong C-H···O hydrogen bonds. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of different intermolecular contacts. For N-(2-nitrophenyl)maleimide, these contributions are 54.7% for H···O/O···H, 15.2% for H···C/C···H, and 15.6% for H···H interactions. nih.gov

In the case of a quinazolinone derivative, specifically 2-methylquinazolin-4(3H)-one hydrochloride, Hirshfeld analysis showed that the most important contributions to the surface contacts are from H···H (36.1%), H···C/C···H (25.8%), and H···O/O···H (17.7%) interactions. nih.gov The classical N—H···Cl hydrogen bonds are also significant, contributing 10.3% to the total Hirshfeld surface. nih.gov

For this compound, it can be anticipated that the intermolecular interactions would be a composite of those observed in these related structures. The nitro group on the phenyl ring would be expected to participate in strong hydrogen bonding, likely with amine protons or C-H donors from neighboring molecules. The quinazoline ring system would contribute to π–π stacking interactions, which are a common feature in the crystal packing of aromatic heterocyclic compounds.

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Compounds

| Compound | H···H | H···O/O···H | H···C/C···H | Other |

|---|---|---|---|---|

| N-(2-nitrophenyl)maleimide | 15.6% | 54.7% | 15.2% | 14.5% |

Computational Chemistry and Molecular Modeling of N 2 Nitrophenyl Quinazolin 4 Amine and Its Analogs

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a cornerstone of computational drug design, utilized to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding mechanisms of N-(2-nitrophenyl)quinazolin-4-amine and its analogs.

Prediction of Binding Modes and Affinities

Molecular docking simulations are employed to predict how this compound and its derivatives fit into the binding site of a target protein, as well as to estimate the strength of this interaction, often expressed as a binding affinity or docking score. For instance, studies on analogous N,2-diphenylquinazolin-4-amine derivatives targeting the DNA gyrase of E. coli have demonstrated a range of binding energies, indicating varying levels of inhibitory potential. One such study revealed binding energies between -3.05 and -6.13 kcal/mol for a series of synthesized compounds. nih.gov The N-(4-nitrophenyl)-2-phenylquinazolin-4-amine derivative, for example, exhibited the highest binding energy of -6.13 kcal/mol, while the N-(3-nitrophenyl)-2-phenylquinazolin-4-amine derivative showed a binding energy of -5.92 kcal/mol. nih.govlums.ac.ir

These computational predictions are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. The scoring functions used in docking algorithms take into account various factors, including electrostatic and van der Waals interactions, to calculate the binding affinity. researchgate.net

Table 1: Predicted Binding Affinities of Selected Quinazoline (B50416) Analogs

| Compound | Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| N-(4-nitrophenyl)-2-phenylquinazolin-4-amine | E. coli DNA Gyrase B | -6.13 |

| N-(3-nitrophenyl)-2-phenylquinazolin-4-amine | E. coli DNA Gyrase B | -5.92 |

| Quinazoline Derivative 4c | DNA Gyrase | -8.16 |

| Quinazoline Derivative 17 | EGFR-TKD | -8.26 |

| Erlotinib (B232) (Reference) | EGFR-TKD | -7.54 |

Identification of Key Protein-Ligand Interactions

Beyond predicting binding affinities, molecular docking elucidates the specific interactions between a ligand and the amino acid residues within the binding pocket of a protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for the stability of the ligand-protein complex. For many quinazoline derivatives targeting protein kinases, a key interaction involves the formation of a hydrogen bond between the N1 atom of the quinazoline ring and the hinge region of the kinase domain.

In the case of quinazolinone derivatives targeting the GABAA receptor, docking studies have revealed interactions with key residues in the diazepam-binding pocket. researchgate.net Similarly, for quinazolinones inhibiting NF-κB, interactions are predominantly hydrogen bonding with residues such as Ser240, Lys241, Asn247, Asp271, and Arg305. rjpbr.com The quinazoline core's ability to form these critical interactions often accounts for a significant portion of the binding affinity. nih.gov The identification of these key interactions is invaluable for structure-activity relationship (SAR) studies, providing a rational basis for modifying the chemical structure of the ligand to improve its binding potency.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more detailed analysis of the conformational changes in both the ligand and the protein upon binding, as well as an assessment of the stability of the complex.

MD simulations of quinazoline derivatives complexed with target proteins like EGFR have been used to evaluate the stability of the interactions observed in docking studies. researchgate.net The root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation is often used as a measure of stability. Lower RMSD values generally indicate a more stable complex. abap.co.in For instance, a 40 ns MD simulation was used to confirm the conformational stability of a novel quinazoline derivative complexed with PI3K. japsonline.com Similarly, 100 ns simulations have been employed to understand the conformational stability of quinazoline leads targeting EGFR. rjpbr.com

These simulations can also reveal the importance of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of the binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound and its analogs. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties.

DFT studies can determine various quantum chemical parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive. These calculations have been used to correlate the molecular structures of quinazoline derivatives with their observed biological activities. mui.ac.ir For example, the ground-state geometries of quinazolin-4(3H)-one Schiff bases were optimized at the B3LYP/6–31G* level of theory to understand their structural and electronic properties. mui.ac.irsemanticscholar.org

Table 2: Quantum Chemical Parameters for a Quinazolinone Derivative (AMQ)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.120 eV |

| LUMO Energy | -1.242 eV |

| Energy Gap (ΔE) | 4.878 eV |

Data derived from theoretical calculations.

Structure-Based Virtual Screening Approaches for Hit Identification

Structure-based virtual screening (SBVS) is a computational technique used to screen large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach leverages the three-dimensional structure of the target protein to dock and score a multitude of virtual compounds.

For quinazoline derivatives, SBVS has been successfully used to identify novel inhibitors for various targets. The process typically involves preparing a library of compounds, often from databases like PubChem or ZINC, and then docking them into the active site of the target protein. researchgate.netderpharmachemica.com The top-scoring compounds, or "hits," are then selected for further computational analysis and, ultimately, experimental validation. For example, a virtual screening of the ChemDiv database led to the identification of a triazolo-quinazolinone scaffold as a novel class of inhibitors for a specific chitinase. acs.org This highlights the power of virtual screening in accelerating the discovery of new lead compounds with desired biological activities. nih.govnih.gov

Structure Activity Relationship Sar Studies of N 2 Nitrophenyl Quinazolin 4 Amine Derivatives

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity of quinazoline (B50416) derivatives is highly sensitive to the nature and position of substituents on the quinazoline core and its appended phenyl ring. nih.gov SAR studies have consistently shown that even minor chemical alterations can lead to significant changes in potency and selectivity.

For the broader class of quinazoline-based compounds, substitutions at the 2, 6, and 8 positions of the quinazoline ring are particularly significant in dictating pharmacological activity. nih.gov For instance, in a series of 2-substituted quinazolin-4(3H)-ones, the introduction of a substituted phenyl or naphthyl ring at the 2-position, along with a basic side chain at the C8 position, was explored to define the optimal structural requirements for biological activity. mdpi.com While many of these compounds showed no significant cytotoxic activity, a handful of phenyl-substituted derivatives demonstrated moderate inhibitory effects on cell growth. mdpi.com This highlights that the nature of the aryl group at position 2 is a key determinant of cytotoxicity.

Furthermore, the substitution pattern on the N-phenyl ring is critical. In a study of phenylamino (B1219803) quinazolinones as tyrosinase inhibitors, it was observed that compounds with more than one substituent on the phenyl ring exhibited a broader range of activity. nih.gov Specifically, a derivative containing a 2-chloro-4-nitrophenyl moiety showed a noticeable enhancement in potency, suggesting that the electronic effects of substituents on this ring play a crucial role in enzyme binding. nih.gov

Below is an interactive data table summarizing the impact of various substituents on the biological activity of quinazoline derivatives, based on findings from related studies.

| Compound Series | Substituent Variation | Observed Impact on Biological Activity | Reference |

| 2-Substituted Quinazolin-4(3H)-ones | Phenyl vs. Naphthyl at position 2 | Phenyl substitution was more favorable for cytotoxic activity. | mdpi.com |

| Phenylamino Quinazolinones | 2,4-dichlorophenyl vs. 2-chloro-4-nitrophenyl | The 2-chloro-4-nitrophenyl group enhanced potency, suggesting favorable electronic interactions. | nih.gov |

| Quinazolin-4-one Derivatives | Substitutions at C-8 position | Introduction of nitro and diol substituents at C-8 led to improved affinity and selectivity for tankyrase inhibition. | researchgate.net |

Role of the Nitrophenyl Moiety and its Positional Isomers in Biological Activity

The nitrophenyl group is a significant pharmacophore in many biologically active molecules due to its electronic and steric properties. The position of the nitro group on the phenyl ring—ortho, meta, or para—can dramatically influence the compound's interaction with its biological target.

While direct comparative studies on the positional isomers of N-(nitrophenyl)quinazolin-4-amine are not extensively detailed in the available literature, research on related quinazolinone structures provides valuable insights. For example, in the development of 4(3H)-quinazolinone antibacterials, a 4-nitrophenyl group was maintained on one of the rings while other parts of the molecule were varied, indicating the importance of this moiety for activity.

In a separate study on phenylamino quinazolinones, a compound with a 2-chloro-4-nitrophenyl group displayed enhanced inhibitory potency against tyrosinase. nih.gov This suggests that the presence and position of the nitro group, in combination with other substituents, are critical for achieving desired biological effects. The electron-withdrawing nature of the nitro group can modulate the electronic distribution of the entire molecule, affecting its binding affinity to target proteins.

Future research should focus on the systematic synthesis and biological evaluation of N-(2-nitrophenyl)quinazolin-4-amine and its meta- and para-isomers to delineate the precise role of the nitro group's position on biological activity.

Correlations between Molecular Features and Biological Effects

The biological effects of this compound derivatives are intrinsically linked to their molecular features, such as electronic properties, lipophilicity, and steric factors. The development of quantitative structure-activity relationship (QSAR) models helps to correlate these features with biological activity, providing a predictive framework for designing more potent compounds.

In a study of 4-phenylamino quinazoline derivatives as NF-κB inhibitors, maintaining a meta-chloro aniline (B41778) at the 4-position of the quinazoline was found to provide a good basal activity. nih.gov This highlights the importance of the electronic landscape of the N-phenyl ring. The introduction of bulky substituents can also lead to steric clashes, which may either enhance or diminish activity depending on the topology of the binding site.

The following table illustrates the correlation between certain molecular features and biological outcomes in related quinazoline compounds.

| Molecular Feature | Biological Effect | Rationale/Observation | Reference |

| Electron-withdrawing groups on N-phenyl ring | Enhanced potency (in some cases) | Favorable electronic interactions with the target enzyme's active site. | nih.gov |

| Bulky substituents | Can either increase or decrease activity | Dependent on the size and shape of the target's binding pocket. Steric hindrance can be detrimental. | nih.gov |

| Hinge-binding of quinazoline core | Kinase inhibition | A common binding mode for many quinazoline-based kinase inhibitors. | nih.gov |

Strategic Modifications for Lead Optimization and Compound Potency Enhancement

Lead optimization is a critical phase in drug discovery that involves iteratively modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For quinazoline derivatives, several strategic modifications have proven effective.

One common strategy is the introduction of different substituents at key positions of the quinazoline ring to probe the SAR and enhance activity. For example, in the lead optimization of quinazolinedione antimalarials, replacing a methoxy (B1213986) group on the phenyl side chain with a fluorine or chlorine atom maintained potent activity. nih.gov This demonstrates that isosteric replacements can be a valuable tool.

Another approach involves modifying the linker between the quinazoline core and its substituents. In the development of antitrypanosomal compounds, a clear trend of decreasing activity was observed with an increasing size of the substituent at a particular position, indicating the importance of steric bulk in this region. acs.org

Furthermore, structural modifications can be guided by computational modeling and X-ray crystallography to design compounds that better fit the target's binding site. For instance, the investigation of larger substituents at the C-8 position of quinazolin-4-ones, guided by crystallography, led to the discovery of new interactions that improved both affinity and selectivity. researchgate.net

Strategic modifications for lead optimization often involve a multi-pronged approach, as summarized in the table below.

| Modification Strategy | Goal | Example from Related Studies | Reference |

| Isosteric Replacement | Maintain or improve potency while altering other properties | Replacing a methoxy group with a halogen atom in quinazolinediones. | nih.gov |

| Modifying Linker/Side Chain | Optimize binding and pharmacokinetic properties | Varying the size of aliphatic substituents to improve antitrypanosomal activity. | acs.org |

| Structure-Based Design | Enhance affinity and selectivity | Using X-ray crystallography to guide the design of C-8 substituted quinazolin-4-ones. | researchgate.net |

| Scaffold Hopping | Discover novel chemical series | This is a potential future direction for this compound derivatives. |

Future Research Directions and Therapeutic Potential of the N 2 Nitrophenyl Quinazolin 4 Amine Scaffold

Exploration of Novel Biological Targets for Quinazoline (B50416) Derivatives

While quinazolines are famously known as kinase inhibitors (e.g., gefitinib (B1684475), erlotinib), the therapeutic potential of the N-(2-nitrophenyl)quinazolin-4-amine scaffold is not limited to this target class. nih.gov The chemical versatility of the quinazoline ring system allows for its adaptation to fit the binding sites of a diverse range of biological macromolecules. Future research will focus on identifying and validating novel targets to address unmet medical needs.

Emerging areas of interest include:

Neurodegenerative Diseases: The multifactorial nature of diseases like Alzheimer's calls for multi-target-directed ligands (MTDLs). nih.gov Quinazoline derivatives have been investigated as inhibitors of cholinesterases (AChE and BChE) and monoamine oxidases (MAO A/B), which are key targets in Alzheimer's and Parkinson's disease. frontiersin.org Specifically designed quinazolines have shown potent inhibition of Aβ peptide aggregation, a hallmark of Alzheimer's pathology. researchgate.net

Infectious Diseases: Researchers have reported potent antibacterial activity of novel quinazoline derivatives against various strains, including resistant ones like MRSA and Mycobacterium smegmatis. researchgate.net The scaffold is also being explored for its potential against other pathogens, with studies demonstrating antimalarial and antiviral activities. nih.govnih.gov The discovery of quinazolin-2,4-dione derivatives as potential inhibitors of Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) highlights the promise of this scaffold in developing new antimalarial agents. nih.gov

Inflammatory Disorders: Certain quinazoline and quinazolin-4-one derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of cytokines or enzymes like cyclooxygenase-2 (COX-2). nih.gov Molecular docking studies have suggested that these compounds can fit within the active sites of inflammatory targets like COX-2. nih.gov

Pseudokinases: The receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a pseudokinase implicated in cancers like triple-negative breast cancer (TNBC). acs.org Recently, quinolin-2-amine derivatives have been discovered as potent ROR1 inhibitors, suggesting that the related quinazolin-4-amine (B77745) scaffold could also be adapted to target this emerging class of proteins. acs.org

The exploration of these and other novel targets will expand the therapeutic landscape for compounds based on the this compound framework.

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of the quinazoline core is well-established, but future efforts will prioritize the development of more efficient, cost-effective, and environmentally friendly methods. These "green chemistry" approaches are crucial for both laboratory-scale research and large-scale industrial production.

Key advancements in sustainable synthesis include:

Photocatalysis: Visible-light-driven photocatalysis using systems like curcumin-sensitized titanium dioxide (TiO₂) or naphthalene (B1677914) diimide (NDI) organocatalysts allows for the synthesis of quinazolines under mild, room-temperature, and aerobic conditions. researchgate.netmdpi.com These methods avoid the use of harsh reagents and high temperatures common in traditional syntheses.

Magnetic Nanocatalysts: The use of magnetically recoverable palladium catalysts offers a sustainable way to synthesize quinazolinones. frontiersin.org This approach features high product yields, the use of eco-friendly solvents like PEG/water, and the ability to easily recover and reuse the catalyst for multiple cycles, which significantly reduces waste and cost. frontiersin.org

Catalyst-Free Reactions in Water: Researchers have discovered that some quinazoline syntheses, such as the formation of quinazoline-2,4(1H,3H)-diones from CO₂ and 2-aminobenzonitriles, can proceed efficiently in water without any catalyst. rsc.org This represents the ideal "green" reaction, minimizing waste and avoiding toxic organic solvents.

Electrochemical Synthesis: Electrochemical protocols provide a mild and efficient route to quinazolines through N-H/C(sp³)-H coupling. These methods operate without the need for external chemical oxidants, making the process cleaner and safer. organic-chemistry.org

The table below summarizes some of the advanced and sustainable methods being developed for the synthesis of quinazoline derivatives.

| Methodology | Key Features | Catalyst/Reagents | Conditions | Reference(s) |

| Visible-Light Photocatalysis | Uses visible light as an energy source, eco-friendly. | Curcumin-sensitized TiO₂ | Mild, 40 min reaction time | mdpi.com |

| Organophotocatalysis | Metal-free, operates under aerobic conditions. | Naphthalene Diimide (NDI) | Room temperature | researchgate.net |

| Magnetic Nanocatalysis | Catalyst is easily recoverable and reusable. | Magnetic Palladium (Fe₃O₄@SiO₂-Dop/Phen-Pd(0)) | Eco-friendly PEG/water solvent | frontiersin.org |

| Catalyst-Free Synthesis | Avoids catalysts and organic solvents. | None (uses CO₂) | Water | rsc.org |

| Electrochemical Synthesis | Avoids external chemical oxidants. | Electricity | Mild conditions | organic-chemistry.org |

These innovative synthetic strategies will make the production of this compound and its analogs more sustainable and economically viable for future drug development programs.

Application of Advanced Computational Approaches in Rational Drug Design

Computational methods are indispensable tools in modern drug discovery, enabling a more rational and efficient design of new therapeutic agents. wiley.com For the this compound scaffold, these approaches can predict biological activity, optimize drug-like properties, and elucidate mechanisms of action at a molecular level.

Future research will increasingly rely on:

Molecular Docking and Simulation: These techniques are used to predict how a ligand, such as a quinazoline derivative, binds to its biological target. nih.gov By simulating the interactions within the protein's active site, researchers can understand the key structural features required for potency and selectivity. For example, docking studies have been used to assess the binding of quinazolinones to the EGFR kinase domain. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized analogs, guiding synthetic efforts toward more potent molecules.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. It can be used to screen large virtual libraries of compounds to find new molecules that fit the model and are likely to be active.

ADME/T Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (T), of drug candidates. nih.goveurekaselect.com By filtering out compounds with predicted poor pharmacokinetic profiles or toxicity risks early in the discovery process, researchers can save significant time and resources.

The following table highlights the application of various computational tools in the design of quinazoline-based compounds.

| Computational Technique | Purpose | Example Application | Reference(s) |

| Molecular Docking | Predict binding mode and affinity of a ligand to a receptor. | Assessing the orientation of quinazolinone derivatives in the EGFR active site. | nih.gov |

| Molecular Dynamics Simulation | Simulating the dynamic movement of a ligand-receptor complex over time. | Confirming the stability of ligand binding and interactions. | nih.gov |

| QSAR | Predict biological activity based on chemical structure. | Guiding the design of new analogs with improved potency. | mjstjournal.com |

| ADME Prediction | Evaluate drug-like properties (e.g., Lipinski's rule of five). | Filtering compound libraries to prioritize candidates with favorable pharmacokinetics. | nih.goveurekaselect.com |

| Pharmacophore Modeling | Identify key structural features for activity to screen for new hits. | Discovering novel scaffolds that can interact with a specific biological target. | wiley.com |

The integration of these computational methods will accelerate the discovery and optimization of new drugs derived from the this compound scaffold.

Design of Multi-Target Directed Ligands Based on the Quinazolin-4-amine Core

The traditional "one molecule, one target" paradigm of drug discovery is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.gov The strategy of designing single chemical entities that can modulate multiple biological targets simultaneously—known as Multi-Target Directed Ligands (MTDLs)—is gaining significant traction. frontiersin.orgresearchgate.net The quinazolin-4-amine core is an ideal starting point for developing such agents due to its versatile structure and proven activity against a range of targets.

Future directions for MTDL design based on this scaffold include:

Alzheimer's Disease: Combining pharmacophores for cholinesterase inhibition and Aβ aggregation inhibition into a single molecule. Quinazoline derivatives have been designed to exhibit dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) while also preventing the aggregation of amyloid-beta peptides. researchgate.net

Cancer Therapy: Creating dual inhibitors that target different pathways involved in tumor growth and survival. For instance, a quinazoline-based MTDL could be designed to inhibit both a key signaling kinase (like EGFR) and a protein involved in drug resistance (like an ABC transporter). nih.gov

Neurodegeneration and Inflammation: Developing hybrid molecules that possess both neuroprotective and anti-inflammatory properties. An MTDL could, for example, combine a monoamine oxidase (MAO) inhibitor component for Parkinson's disease with a cyclooxygenase (COX) inhibitor component to reduce neuroinflammation. frontiersin.orgnih.gov

The rational design of MTDLs involves linking different pharmacophoric elements onto a central scaffold like quinazolin-4-amine. nih.gov This requires a deep understanding of the structure-activity relationships for each target and careful molecular modeling to ensure that the final molecule retains affinity for all intended targets. This approach holds the promise of creating more effective and holistic treatments for complex diseases. acs.org

Q & A

Q. How can 3D-QSAR models guide the optimization of N-(2-nitrophenyl)quinazolin-4-amine derivatives for target specificity?

- Answer: 3D-QSAR studies correlate substituent electronic/steric properties with biological activity. For example, morpholinylpropoxy groups enhance EGFR binding affinity (HD score: -7.6), while bulky substituents reduce solubility . Use CoMFA or CoMSIA to map pharmacophoric regions and prioritize substitutions at positions 6 and 7 of the quinazoline core .

Q. What experimental strategies resolve discrepancies between theoretical and observed molecular data in quinazoline derivatives?

- Answer: Discrepancies in molecular formulas (e.g., C₂₁H₁₈N₄O calculated vs. experimental) may arise from solvent retention or incomplete purification. Confirm purity via HPLC (>98%) and repeat elemental analysis. For NMR shifts, compare with DFT-calculated chemical shifts to identify tautomeric forms .

Q. How do morpholinyl and fluorophenyl substitutions modulate antitumor activity in quinazolin-4-amine derivatives?

- Answer: Morpholinyl groups improve solubility and kinase inhibition (e.g., IC₅₀ = 0.18 μM for EGFR), while fluorophenyl enhances π-π stacking in hydrophobic binding pockets. Derivatives like N-(4-fluorophenyl)-2-methylthioquinazolin-4-amine show potent activity against A549 lung cancer cells (IC₅₀ = 0.68 μM) .

Q. What computational methods predict the binding mode of N-(2-nitrophenyl)quinazolin-4-amine to kinase targets?

- Answer: Molecular docking (e.g., AutoDock Vina) with EGFR (PDB: 1M17) identifies key interactions:

- Nitrophenyl group forms van der Waals contacts with Leu788.

- Quinazoline N1 hydrogen-bonds with Met793 .

Validate predictions with mutagenesis studies (e.g., T790M resistance mutation) .

Q. How can pharmacokinetic properties of quinazolin-4-amine derivatives be optimized for in vivo studies?

- Answer: Improve solubility by introducing polar groups (e.g., morpholinylpropoxy) or PEGylation. For bioavailability, reduce logP (<3) via substituent tuning (e.g., methoxy groups). Monitor metabolic stability using liver microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.